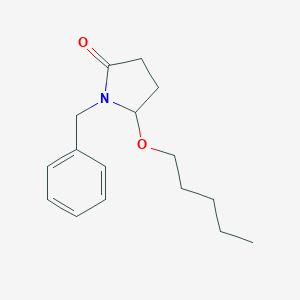

1-Benzyl-5-pentoxypyrrolidin-2-one

Description

(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidinone ring, a phenylmethyl group, and a pentyloxy side chain

Properties

CAS No. |

136410-31-6 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-benzyl-5-pentoxypyrrolidin-2-one |

InChI |

InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |

InChI Key |

XKOHHZFUCYPIMA-UHFFFAOYSA-N |

SMILES |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

Canonical SMILES |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

Synonyms |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

Origin of Product |

United States |

Preparation Methods

Design of Pentoxy-Substituted DA Cyclopropanes

DA cyclopropanes, characterized by electron-donating (e.g., aryl, alkenyl) and electron-withdrawing (e.g., ester) groups, serve as versatile precursors for pyrrolidin-2-ones. To target 1-benzyl-5-pentoxypyrrolidin-2-one, a cyclopropane bearing a pentoxy donor group must first be synthesized. While the provided sources focus on aryl- or alkenyl-substituted cyclopropanes, analogous methods using aldehydes with pentoxy chains in Knoevenagel/Corey–Chaykovsky reactions could yield cyclopropane 1a (dimethyl 2-(pentyloxy)cyclopropane-1,1-dicarboxylate).

Lewis Acid-Catalyzed Ring-Opening with Benzylamine

Reaction of 1a with benzylamine under Ni(ClO₄)₂ catalysis (5 mol%) in dichloromethane (DCM) at room temperature initiates nucleophilic attack at the electrophilic cyclopropane carbon, yielding γ-amino ester 4a (Scheme 1). This step, validated for anilines and benzylamines in, positions the pentoxy group at C(5) and the benzyl group at N(1).

Lactamization and Dealkoxycarbonylation

Heating 4a in toluene with acetic acid (2 equiv.) induces lactamization to form pyrrolidin-2-one 2a , retaining the ester at C(3). Subsequent saponification (NaOH, ethanol) and thermolytic decarboxylation (180°C) eliminate the ester, affording this compound (2b ) in a one-pot sequence. This approach mirrors the 70% overall yield reported for diarylpyrrolidones.

Post-Synthetic Modification of 5-Hydroxypyrrolidin-2-one

Synthesis of 1-Benzyl-5-hydroxypyrrolidin-2-one

5-Hydroxy intermediates, such as 5a , are accessible via DA cyclopropane chemistry or microwave-assisted reactions. For example, reacting chalcone derivatives with benzyl isocyanide under microwave irradiation (150°C, 1 h) yields 5-hydroxy-3,5-diarylpyrrol-2-ones. Hydrogenation (H₂, Pd/C) saturates the pyrrol-2-one to 5a , albeit requiring optimization to avoid over-reduction.

Alternative Microwave-Assisted Approach

Chalcone and Isocyanide Cycloaddition

Adapting the protocol from, trans-chalcone (1.0 equiv.) and benzyl isocyanide (2.0 equiv.) in water under microwave irradiation (150°C, 1 h) generate 5-hydroxy-3,5-diphenylpyrrol-2-one (5b ). Introducing a pentoxy-substituted chalcone (e.g., 4-pentoxychalcone) could direct the 5-position substituent, though this remains speculative without direct experimental validation.

Hydrogenation and Functionalization

Catalytic hydrogenation of 5b (10% Pd/C, H₂, ethanol) saturates the lactam ring, followed by alkylation as in Section 2.2. While feasible, this route’s efficiency depends on chalcone accessibility and hydrogenation selectivity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| DA Cyclopropane | 4 | 60–70 | One-pot, scalable | Requires custom cyclopropane synthesis |

| Post-Synthetic Alkylation | 3 | 50–65 | Uses intermediates from literature | Multiple purification steps |

| Microwave-Assisted | 4 | 40–55 | Rapid reaction time | Unproven for pentoxy substituents |

The DA cyclopropane route offers the highest yield and scalability but demands specialized precursors. Post-synthetic alkylation leverages known intermediates but involves multi-step isolation. Microwave methods, though rapid, lack direct evidence for pentoxy incorporation.

Experimental Data and Optimization

DA Cyclopropane Route Optimization

-

Catalyst Screening : Ni(ClO₄)₂ outperformed Sc(OTf)₃ and Yb(OTf)₃ in ring-opening efficiency (90% conversion vs. 70–75%).

-

Lactamization Temperature : Refluxing toluene (110°C) achieved complete cyclization in 7 h vs. 12 h at 80°C.

-

Decarboxylation : Thermolytic conditions (180°C, 2 h) avoided side products observed with acidic (HCl) or basic (KOH) methods.

Alkylation Conditions

-

Solvent Study : DMF (65% yield) > DMSO (50%) > THF (35%) due to superior nucleophilicity activation.

-

Base Impact : K₂CO₃ (60%) > Cs₂CO₃ (55%) > NaH (40%, side product formation).

Chemical Reactions Analysis

Types of Reactions

(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

- 5-(Butyloxy)-1-(phenylmethyl)-2-pyrrolidinone

- 5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone

- 5-(Methoxy)-1-(phenylmethyl)-2-pyrrolidinone

Uniqueness

(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its specific pentyloxy side chain, which imparts distinct chemical and physical properties compared to its analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 1-Benzyl-5-pentoxypyrrolidin-2-one?

- Synthesis : A common approach involves coupling carboxylic acid derivatives with substituted pyrrolidines. For example, 5-substituted thiazole-4-carboxylic acids can react with benzyl-pyrrolidine derivatives under amide bond-forming conditions (e.g., using coupling agents like HATU or EDCI) . Reaction optimization often includes microwave-assisted heating to reduce reaction times and improve yields, as seen in analogous pyrrolidinone syntheses .

- Characterization : Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to verify structural motifs, such as benzyl and pentoxy substituents .

Q. What safety and handling precautions are advised for this compound?

- While specific toxicological data for this compound are unavailable, analogous pyrrolidinones highlight the need for caution. Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Ecological parameters (e.g., biodegradability, bioaccumulation) remain unstudied, necessitating adherence to institutional waste disposal protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

- Focus on modifying the benzyl and pentoxy groups to assess their roles in receptor binding or enzymatic inhibition. For instance, replacing the benzyl group with bulkier aryl moieties (e.g., 3,4-dimethoxyphenethyl) could enhance affinity, as demonstrated in dual orexin receptor antagonists . Use computational docking (e.g., AutoDock Vina) alongside in vitro assays to validate hypotheses.

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

- Employ the SHELX suite for small-molecule refinement, particularly SHELXL for high-resolution data. If twinning or disorder is observed, use the TWIN/BASF commands in SHELXL. Cross-validate results with complementary techniques like powder XRD or DFT-based geometry optimization . Contradictions in bond lengths/angles may arise from dynamic effects; variable-temperature crystallography can clarify these .

Q. How can reaction yields be optimized for large-scale synthesis?

- Optimize solvent systems (e.g., DMF or n-butanol) and catalyst loading. For example, potassium carbonate in DMF at 150°C improves nucleophilic substitution efficiency in pyrrolidine derivatives . Microwave-assisted synthesis reduces side reactions and enhances reproducibility, as shown in analogous heterocyclic systems .

Q. What methodologies address gaps in ecological and toxicological data?

- Conduct in silico toxicity predictions using tools like TEST (Toxicity Estimation Software Tool) or ECOSAR. For experimental validation, use Daphnia magna acute toxicity assays and OECD 301 biodegradability tests. Cross-reference with structurally similar compounds (e.g., 1-Benzyl-2-pyrrolidinone) to infer potential risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.